Ac-Tyr-Phe-OMe
CAS No.: 19898-34-1
VCID: VC0009606
Molecular Formula: C21H24N2O5
Molecular Weight: 384.4 g/mol
* For research use only. Not for human or veterinary use.
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Description | Ac-Tyr-Phe-OMe (N-Acetyl-L-Tyrosyl-L-Phenylalanine Methyl Ester) is a synthetic peptide primarily used in biochemical research, particularly in studies involving enzyme-substrate interactions. It serves as a substrate for enzymes like pepsin and chymotrypsin, playing a crucial role in proteolytic pathways by participating in the breakdown of proteins into smaller peptides or amino acids. The compound's interaction with enzymes involves the formation of a sensitive peptide bond between aromatic L-amino acid residues. Environmental factors, such as pH, can influence the activity of pepsin, the primary target of Ac-Tyr-Phe-OMe. In scientific research, Ac-Tyr-Phe-OMe is employed as a model compound for studying peptide synthesis and modification techniques in chemistry. Its self-assembly properties are explored for creating nanostructures and hydrogels for biomedical applications in industry. Chemical reactions that Ac-Tyr-Phe-OMe undergoes include oxidation of the phenol group in tyrosine, reduction of carbonyl groups in the peptide backbone, and substitution reactions on the aromatic rings of tyrosine and phenylalanine. Similar compounds include N-acetyl-L-tyrosine amide (N-Ac-Tyr-NH2), which lacks the phenylalanine residue, and N-acetyl-L-tyrosyl-L-phenylalanine (Ac-Tyr-Phe), which does not have the methyl ester group. Ac-Tyr-Phe-OMe's uniqueness arises from the presence of both acetylated tyrosine and phenylalanine residues, along with a methyl ester group, providing distinct chemical properties like enhanced stability and specific reactivity towards proteolytic enzymes. |
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CAS No. | 19898-34-1 |
Product Name | Ac-Tyr-Phe-OMe |
Molecular Formula | C21H24N2O5 |
Molecular Weight | 384.4 g/mol |
IUPAC Name | methyl (2S)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoate |
Standard InChI | InChI=1S/C21H24N2O5/c1-14(24)22-18(12-16-8-10-17(25)11-9-16)20(26)23-19(21(27)28-2)13-15-6-4-3-5-7-15/h3-11,18-19,25H,12-13H2,1-2H3,(H,22,24)(H,23,26)/t18-,19-/m0/s1 |
Standard InChIKey | FMKAXMXOQRFJPK-OALUTQOASA-N |
SMILES | CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=CC=C2)C(=O)OC |
Canonical SMILES | CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=CC=C2)C(=O)OC |
PubChem Compound | 7019864 |
Last Modified | Sep 13 2023 |
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